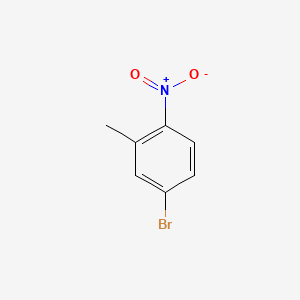4-Bromo-2-methyl-1-nitrobenzene
CAS No.: 52414-98-9
Cat. No.: VC7804832
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52414-98-9 |
|---|---|
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.03 g/mol |
| IUPAC Name | 4-bromo-2-methyl-1-nitrobenzene |
| Standard InChI | InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 |
| Standard InChI Key | PAHAIHXVVJMZKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Introduction
Structural Identification and Nomenclature
4-Bromo-2-methyl-1-nitrobenzene belongs to the class of nitroaromatic compounds, where substituents are positioned at the 1-, 2-, and 4-positions of the benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement:
-
Nitro group (-NO): Position 1.
-
Methyl group (-CH): Position 2.
-
Bromine atom (-Br): Position 4.
The compound’s SMILES notation () and InChiKey () further clarify its stereochemical configuration . Notably, its structural isomer, 4-bromo-1-methyl-2-nitrobenzene (CAS 60956-26-5), differs in substituent positioning, resulting in distinct properties such as a lower melting point (47 \, ^\circ\text{C}) .
Synthesis and Manufacturing Processes
The synthesis of 4-bromo-2-methyl-1-nitrobenzene often involves multi-step reactions, as detailed in patent CN102718659A . A representative method includes:
Key Steps in Synthesis:
-
Alkylation and Nitration:
-
2-Chloro-4-bromo-6-nitrotoluene reacts with sodium metal in cyclohexane at 0 \, ^\circ\text{C}, forming 4-bromo-2-nitrotolyl sodium.
-
Rearrangement at 40 \, ^\circ\text{C} yields 4-bromo-2-nitrobenzyl sodium.
-
-
Carboxylation:
-
Introduction of carbon dioxide () at 45 \, ^\circ\text{C} produces sodium 4-bromo-2-nitrophenylacetate.
-
-
Acidification and Purification:
Table 1: Synthetic Conditions and Yields
| Step | Temperature (°C) | Reagents | Yield (%) |
|---|---|---|---|
| Alkylation | 0–15 | Na, cyclohexane | – |
| Rearrangement | 40 | – | – |
| Carboxylation | 45 | CO | 96.4 |
| Acidification | 25 | HCl, ether | – |
Physical and Chemical Properties
4-Bromo-2-methyl-1-nitrobenzene exhibits properties critical for its handling and application:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.032 g/mol |
| Density | |
| Boiling Point | 265.4 \pm 20.0 \, ^\circ\text{C} |
| Melting Point | 53–55 \, ^\circ\text{C} |
| Flash Point | 114.3 \pm 21.8 \, ^\circ\text{C} |
The compound’s stability under standard conditions and solubility in organic solvents like ether and cyclohexane facilitate its use in synthetic protocols .
Applications in Research and Industry
4-Bromo-2-methyl-1-nitrobenzene serves as a versatile intermediate in diverse fields:
Synthetic Chemistry
The compound is pivotal in constructing complex molecules, including pharmaceuticals (e.g., antimicrobial agents) and agrochemicals. Its bromine and nitro groups enable nucleophilic substitution and reduction reactions, respectively .
Material Science
Incorporating the compound into polymers enhances thermal stability and chemical resistance, making it suitable for high-performance materials in aerospace and electronics .
Analytical Chemistry
As a chromatographic standard, it aids in quantifying nitroaromatic contaminants in environmental samples .
Biological Research
Preliminary studies suggest antimicrobial activity against Gram-positive bacteria, though mechanistic details remain under investigation .
Environmental Studies
Researchers utilize the compound to model nitroaromatic degradation pathways, informing bioremediation strategies for industrial pollutants .
Analytical Characterization Techniques
Advanced techniques ensure precise identification and purity assessment:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume